1-{[(4-methylphenyl)sulfonyl]methyl}-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dithione
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Overview
Description
1-{[(4-methylphenyl)sulfonyl]methyl}-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dithione is a complex organic compound that features a triazine ring substituted with phenyl and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-methylphenyl)sulfonyl]methyl}-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dithione typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with a triazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[(4-methylphenyl)sulfonyl]methyl}-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
1-{[(4-methylphenyl)sulfonyl]methyl}-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dithione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{[(4-methylphenyl)sulfonyl]methyl}-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dithione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
1-{[(4-methylphenyl)sulfonyl]methyl}-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dithione: shares similarities with other triazine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of sulfonyl and triazine functionalities makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H15N3O2S3 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-[(4-methylphenyl)sulfonylmethyl]-6-phenyl-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C17H15N3O2S3/c1-12-7-9-14(10-8-12)25(21,22)11-20-15(13-5-3-2-4-6-13)18-16(23)19-17(20)24/h2-10H,11H2,1H3,(H,19,23,24) |
InChI Key |
PUXLRRUEGAGOBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CN2C(=NC(=S)NC2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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